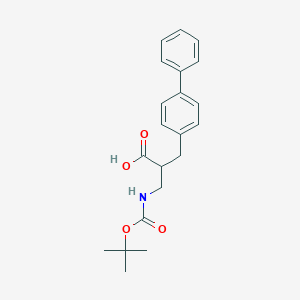![molecular formula C7H12ClNO2 B13511882 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride CAS No. 2792200-64-5](/img/structure/B13511882.png)
2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[311]heptane-4-carboxylicacidhydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This transformation is typically carried out under mild conditions using reducing agents such as lithium aluminum hydride . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated derivatives of the compound .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions is particularly favored due to their efficiency and ability to handle a broad array of substrates .
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Aplicaciones Científicas De Investigación
2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it can act as an agonist on orexin 2 receptors, which are involved in the regulation of sleep and wakefulness . The compound’s structure allows it to bind effectively to these receptors, modulating their activity and influencing physiological processes.
Comparación Con Compuestos Similares
2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride can be compared with other bicyclic compounds such as:
2-Azabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
3-Azabicyclo[3.1.1]heptane: Another related compound that has been studied for its potential as a bioisostere of meta-substituted benzenes.
The uniqueness of this compound lies in its specific structural features and the resulting physicochemical properties, which make it valuable for various applications in research and industry.
Propiedades
Número CAS |
2792200-64-5 |
|---|---|
Fórmula molecular |
C7H12ClNO2 |
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
2-azabicyclo[3.1.1]heptane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-3-8-5-1-4(6)2-5;/h4-6,8H,1-3H2,(H,9,10);1H |
Clave InChI |
KURPEWYOGKZQCG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1NCC2C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


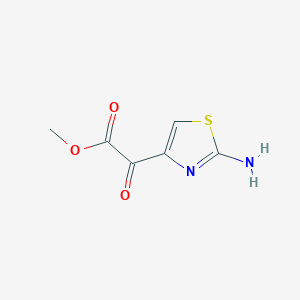
![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)
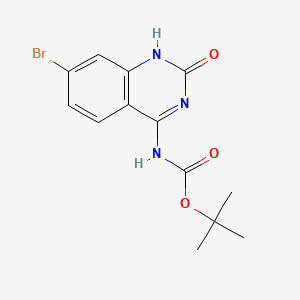
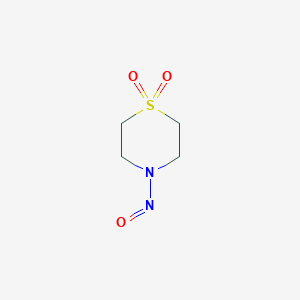
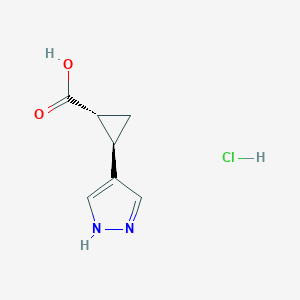
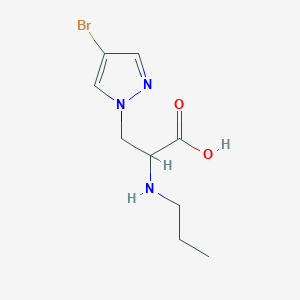

![rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B13511856.png)
![Methyl 4-[(2-methoxyethyl)amino]benzoate](/img/structure/B13511857.png)
![3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13511862.png)
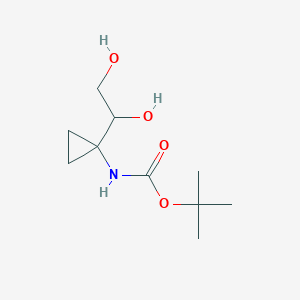
![3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid](/img/structure/B13511869.png)
